Ethyl 5-bromo-4-nitrothiophene-2-carboxylate
CAS No.: 2160-52-3
Cat. No.: VC3861511
Molecular Formula: C7H6BrNO4S
Molecular Weight: 280.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2160-52-3 |
---|---|
Molecular Formula | C7H6BrNO4S |
Molecular Weight | 280.1 g/mol |
IUPAC Name | ethyl 5-bromo-4-nitrothiophene-2-carboxylate |
Standard InChI | InChI=1S/C7H6BrNO4S/c1-2-13-7(10)5-3-4(9(11)12)6(8)14-5/h3H,2H2,1H3 |
Standard InChI Key | QVUTZAIXJIKBLR-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=CC(=C(S1)Br)[N+](=O)[O-] |
Canonical SMILES | CCOC(=O)C1=CC(=C(S1)Br)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Characterization
Molecular Formula and Physical Properties
Ethyl 5-bromo-4-nitrothiophene-2-carboxylate has the molecular formula C₇H₆BrNO₄S and a molecular weight of 280.10 g/mol . The compound’s structure consists of a thiophene ring substituted at the 2-position with an ethoxycarbonyl group, at the 4-position with a nitro group, and at the 5-position with a bromine atom. The SMILES notation CCOC(=O)C1=CC(=C(Br)S1)N+=O accurately represents its connectivity .
Key spectral data include:
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¹H NMR (CDCl₃): Signals at δ 1.36 (t, 3H, CH₂CH₃), 4.32 (q, 2H, OCH₂), and 7.93 (s, 1H, thiophene-H) .
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IR (KBr): Peaks at 1740 cm⁻¹ (C=O stretch), 1530 cm⁻¹ (asymmetric NO₂ stretch), and 1345 cm⁻¹ (symmetric NO₂ stretch) .
Physical properties such as melting and boiling points remain undocumented in available literature, though the compound is typically stored under inert conditions at 2–8°C .
Crystallographic and Stereochemical Features
While direct crystallographic data for this compound are scarce, analogous structures like 4-nitro-thiophene-2-carboxylic acid exhibit monoclinic symmetry (space group P2₁/c) with unit cell parameters a = 11.7169 Å, b = 8.2671 Å, and c = 28.478 Å . The nitro and bromine substituents likely induce significant planarity in the thiophene ring, facilitating π-stacking interactions in solid-state configurations .
Synthesis and Reaction Pathways
Primary Synthetic Routes
The most efficient synthesis involves nitration of ethyl 5-bromothiophene-2-carboxylate using nitronium tetrafluoroborate (NO₂BF₄) in acetonitrile, yielding the target compound in 75% yield . The reaction proceeds via electrophilic aromatic substitution, where the electron-deficient thiophene ring directs nitro group incorporation at the 4-position .
Stepwise Procedure:
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Dissolve ethyl 5-bromothiophene-2-carboxylate in anhydrous acetonitrile.
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Add NO₂BF₄ portionwise at 0°C under nitrogen.
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Stir at room temperature for 12 hours.
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Quench with ice-water, extract with dichloromethane, and purify via silica gel chromatography .
Alternative methods include diazotization-bromination cascades, though these are less efficient (<70% yield) .
Functional Group Transformations
The compound’s reactivity profile enables several key transformations:
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Ester Hydrolysis: Treatment with aqueous LiOH in THF/ethanol affords 5-bromo-4-nitrothiophene-2-carboxylic acid, a precursor for amide couplings .
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Nucleophilic Aromatic Substitution: The bromine atom undergoes displacement with amines (e.g., pyrrolidine) under Pd catalysis to yield 4-nitro-5-aminothiophene derivatives .
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Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, forming ethyl 5-bromo-4-aminothiophene-2-carboxylate, a versatile intermediate for heterocyclic synthesis.
Chemical Properties and Reactivity
Electronic Effects and Substituent Influence
The electron-withdrawing nitro and ester groups deactivate the thiophene ring, directing electrophiles to the 3-position (meta to nitro) and nucleophiles to the 5-bromo site. Hammett substituent constants (σₚ) for NO₂ (+0.78) and CO₂Et (+0.45) account for this polarization .
Stability and Degradation
The compound is stable under inert atmospheres but degrades upon prolonged exposure to light or moisture, forming 5-bromo-4-nitrothiophene-2-carboxylic acid as a hydrolysis byproduct . Accelerated stability studies (40°C/75% RH) show <5% degradation over 30 days when stored in amber glass vials .
Applications in Organic Synthesis
Pharmaceutical Intermediates
Ethyl 5-bromo-4-nitrothiophene-2-carboxylate is a key precursor in synthesizing kinase inhibitors and antiviral agents. For example, it facilitates the construction of thieno[3,2-d]pyrimidine scaffolds, which exhibit potent activity against hepatitis C virus (HCV) NS5B polymerase .
Material Science
The nitro and bromine groups enable cross-coupling reactions (e.g., Suzuki-Miyaura) to generate conjugated polymers for organic electronics. Polymers derived from this monomer exhibit tunable bandgaps (1.8–2.2 eV) and high charge carrier mobility (>0.1 cm²/V·s) .
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